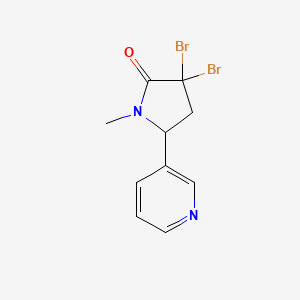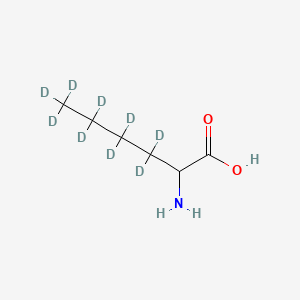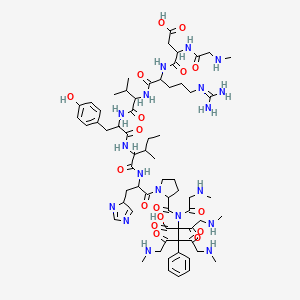
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate is an organic compound with the molecular formula C15H8F9IO3S and a molecular weight of 566.18 g/mol . It is a white solid at room temperature and is known for its strong oxidizing properties and high chemical reactivity . This compound is widely used as a reagent in organic synthesis, particularly in the formation of carbon-fluorine bonds.
Métodos De Preparación
The synthesis of Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate typically involves the reaction of 3-(trifluoromethyl)phenyl iodide with trifluoromethanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 3-(trifluoromethyl)phenyl iodide and trifluoromethanesulfonic acid.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as ethyl ether at a temperature of around 112°C.
Product Isolation: The product is isolated by filtration and purified through recrystallization.
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent and can oxidize alcohols to aldehydes or ketones.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the iodonium group is replaced by other nucleophiles.
Common reagents used in these reactions include bases like potassium carbonate and solvents such as dichloromethane. The major products formed from these reactions depend on the specific conditions and reactants used.
Aplicaciones Científicas De Investigación
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate exerts its effects involves the activation of substrates through the formation of iodonium intermediates. These intermediates can then undergo various transformations, such as nucleophilic substitution or oxidation, leading to the formation of the desired products . The molecular targets and pathways involved in these reactions depend on the specific substrates and conditions used.
Comparación Con Compuestos Similares
Bis(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate can be compared with other iodonium salts, such as:
Bis(4-bromophenyl)iodonium trifluoromethanesulfonate: Similar in structure but contains bromine atoms instead of trifluoromethyl groups.
Bis(4-tert-butylphenyl)iodonium trifluoromethanesulfonate: Contains tert-butyl groups instead of trifluoromethyl groups.
Phenyl [3-(trifluoromethyl)phenyl]iodonium trifluoromethanesulfonate: Contains a phenyl group in place of one of the trifluoromethyl groups.
The uniqueness of this compound lies in its strong oxidizing properties and its ability to introduce fluorine atoms into organic molecules, which is highly valuable in the synthesis of fluorinated compounds.
Propiedades
Fórmula molecular |
C15H8F9IO3S |
|---|---|
Peso molecular |
566.18 g/mol |
Nombre IUPAC |
bis[3-(trifluoromethyl)phenyl]iodanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C14H8F6I.CHF3O3S/c15-13(16,17)9-3-1-5-11(7-9)21-12-6-2-4-10(8-12)14(18,19)20;2-1(3,4)8(5,6)7/h1-8H;(H,5,6,7)/q+1;/p-1 |
Clave InChI |
UFSGBBHIEODUIE-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC(=C1)[I+]C2=CC=CC(=C2)C(F)(F)F)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[5-[(11,14-dimethyl-6,14-diazatetracyclo[7.6.2.02,7.013,17]heptadec-6-en-5-yl)methyl]-7-methyl-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]ethanone](/img/structure/B12297833.png)

![1,3-Dimethyl-6-[3-[4-[2-(trideuteriomethoxy)phenyl]piperazin-1-yl]propylamino]-1,3-diazinane-2,4-dione](/img/structure/B12297844.png)
![(3-hydroxy-2-oxopropyl) N-[2-[[4-[[2-[[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[4-[[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]methyl]triazol-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-phenylpropanoyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12297856.png)



![3-(2-amino-2-phenylethyl)-1-[(2,6-difluorophenyl)methyl]-5-(2-fluoro-3-methoxyphenyl)-6-methylpyrimidine-2,4-dione](/img/structure/B12297879.png)





